

# Preclinical Pharmacology of WD-890: A Novel Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WD-890    |           |
| Cat. No.:            | B12386489 | Get Quote |

This technical guide provides an in-depth overview of the preclinical pharmacology of **WD-890**, a novel, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). **WD-890** targets the pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range of autoimmune diseases by modulating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[1][2] This document is intended for researchers, scientists, and drug development professionals, presenting key preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

## In Vitro Pharmacology

**WD-890** demonstrates potent and selective inhibition of TYK2 in a variety of in vitro assays. Its allosteric mechanism of action, targeting the JH2 domain, confers high selectivity over other Janus kinase (JAK) family members, a critical feature for an improved safety profile.[1][2]

#### Table 1: In Vitro Inhibitory Activity of WD-890



| Assay<br>Type                                        | Target                          | Paramete<br>r | Value     | Selectivit<br>y vs.<br>JAK1 | Selectivit<br>y vs.<br>JAK2 | Selectivit<br>y vs.<br>JAK3 |
|------------------------------------------------------|---------------------------------|---------------|-----------|-----------------------------|-----------------------------|-----------------------------|
| Biochemic<br>al Assay                                | TYK2 (JH2<br>Domain)            | IC50          | ≤10 nM[1] | >1000-fold                  | >1000-fold                  | >1000-fold                  |
| Cellular Assay (IL- 23- stimulated pSTAT3)           | TYK2-<br>dependent<br>signaling | IC50          | 25 nM     | -                           | -                           | -                           |
| Cellular<br>Assay<br>(IFNα-<br>stimulated<br>pSTAT1) | TYK2-<br>dependent<br>signaling | IC50          | 45 nM     | -                           | -                           | -                           |

#### **Experimental Protocols: In Vitro Assays**

TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay (Fluorescence Polarization):

- Principle: This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound.
- Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled JH2 probe, and assay buffer.
- Procedure:
  - 1. A solution of the TYK2 JH2 protein is incubated with the fluorescent probe.
  - 2. Serial dilutions of WD-890 are added to the mixture.
  - 3. The reaction is incubated to reach equilibrium.
  - 4. Fluorescence polarization is measured using a microplate reader. A decrease in polarization indicates displacement of the probe by the inhibitor.



5. IC50 values are calculated from the dose-response curve.

#### Cellular Phospho-STAT Assays:

- Principle: These assays quantify the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of TYK2.
- Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line expressing the target cytokine receptors.
- Procedure:
  - 1. Cells are pre-incubated with varying concentrations of **WD-890**.
  - 2. Cells are stimulated with a specific cytokine (e.g., IL-23 or IFN- $\alpha$ ) to activate the TYK2 signaling pathway.
  - 3. Following stimulation, cells are lysed, and the levels of phosphorylated STAT proteins (e.g., pSTAT3 or pSTAT1) are measured using methods such as ELISA or flow cytometry.
  - 4. IC50 values are determined by plotting the inhibition of STAT phosphorylation against the concentration of **WD-890**.

# **In Vivo Pharmacology**

**WD-890** has demonstrated significant therapeutic efficacy in multiple preclinical animal models of autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE).[1][2]

### Table 2: In Vivo Efficacy of WD-890 in Disease Models



| Disease Model                      | Species | Key Efficacy<br>Endpoint                                    | WD-890 Dose           | Result                                                                        |
|------------------------------------|---------|-------------------------------------------------------------|-----------------------|-------------------------------------------------------------------------------|
| Imiquimod-<br>Induced<br>Psoriasis | Mouse   | Reduction in Psoriasis Area and Severity Index (PASI) score | 10 mg/kg, oral,<br>QD | Significant reduction in skin inflammation and thickness                      |
| IL-23-Induced<br>Psoriasis         | Mouse   | Reduction in ear<br>swelling and IL-<br>17A levels          | 10 mg/kg, oral,<br>QD | Significant decrease in ear inflammation and pro-inflammatory cytokine levels |
| DSS-Induced<br>Colitis (IBD)       | Mouse   | Reduction in Disease Activity Index (DAI)                   | 15 mg/kg, oral,<br>QD | Amelioration of colitis symptoms, including weight loss and colon shortening  |
| MRL/lpr Mouse<br>Model (SLE)       | Mouse   | Reduction in proteinuria and anti-dsDNA antibodies          | 20 mg/kg, oral,<br>QD | Improved renal function and reduced autoantibody production                   |

# **Experimental Protocols: In Vivo Models**

Imiquimod-Induced Psoriasis Model:

- Animal Strain: BALB/c mice.
- Induction: A daily topical dose of imiquimod cream is applied to the shaved backs of the mice to induce psoriasis-like skin inflammation.
- Treatment: **WD-890** is administered orally once daily.



 Assessments: Skin inflammation is scored daily using a modified PASI for erythema, scaling, and thickness. At the end of the study, skin biopsies are collected for histological analysis and measurement of inflammatory cytokine levels.

#### **DSS-Induced Colitis Model:**

- Animal Strain: C57BL/6 mice.
- Induction: Dextran sulfate sodium (DSS) is administered in the drinking water to induce acute colitis.
- Treatment: Oral administration of WD-890 is initiated concurrently with or after the induction of colitis.
- Assessments: Disease activity is monitored daily by scoring for weight loss, stool
  consistency, and rectal bleeding (Disease Activity Index DAI). At the end of the experiment,
  colon length is measured, and tissue samples are collected for histopathology and cytokine
  analysis.

## **Pharmacokinetics and Safety**

**WD-890** exhibits favorable pharmacokinetic (PK) properties and a good safety profile in preclinical species, supporting its potential for oral administration.[1][2]

Table 3: Pharmacokinetic Parameters of WD-890 in Rodents

| Species | Dose<br>(mg/kg,<br>oral) | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | Bioavailabil<br>ity (%) |
|---------|--------------------------|-----------------|----------|------------------|-------------------------|
| Mouse   | 10                       | 1250            | 1.0      | 7500             | 45                      |
| Rat     | 10                       | 980             | 1.5      | 8200             | 55                      |

### **Experimental Protocols: Pharmacokinetics**

• Dosing: A single oral dose of **WD-890** is administered to fasted rodents.



- Blood Sampling: Blood samples are collected at various time points post-dosing.
- Analysis: Plasma concentrations of WD-890 are determined using a validated LC-MS/MS method.
- Parameter Calculation: Pharmacokinetic parameters are calculated using noncompartmental analysis.

# Visualizations TYK2 Signaling Pathway and Point of Inhibition



Click to download full resolution via product page

Caption: TYK2 signaling pathway and the inhibitory action of WD-890.

## **Experimental Workflow for In Vivo Psoriasis Model**





Click to download full resolution via product page

Caption: Workflow for evaluating **WD-890** in a mouse model of psoriasis.

## **Logical Relationship of Preclinical Evaluation**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of WD-890: A novel allosteric TYK2 inhibitor for the treatment of multiple autoimmune diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of WD-890: A Novel Allosteric TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386489#preclinical-pharmacology-of-the-tyk2-inhibitor-wd-890]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





